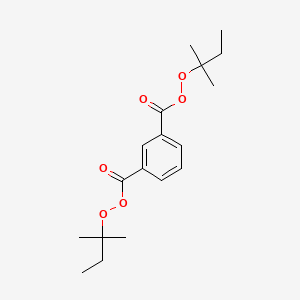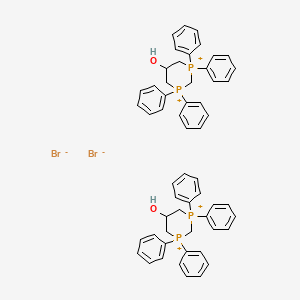
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is an organic compound with the molecular formula C7H13BrO2. It is a brominated alkene with two methoxy groups and a methyl group attached to the butene backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene can be achieved through several routes. One common method involves the bromination of 4,4-dimethoxy-2-methylbut-1-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 4,4-dimethoxy-2-methylbut-1-ene derivatives.
Elimination: Formation of 4,4-dimethoxy-2-methylbutadiene.
Oxidation: Formation of 4,4-dimethoxy-2-methylbutanal or 4,4-dimethoxy-2-methylbutanoic acid.
Scientific Research Applications
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy groups can participate in electron-donating effects, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbut-1-ene: Similar structure but lacks the methoxy groups.
4-Bromo-3-methylbut-1-ene: Similar structure but with different substitution patterns.
1-Bromo-3-methyl-2-butene: Similar structure but with different positioning of the bromine atom.
Uniqueness
3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is unique due to the presence of two methoxy groups, which can significantly alter its chemical properties and reactivity compared to other brominated alkenes. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
64545-01-3 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-bromo-4,4-dimethoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)6(8)7(9-3)10-4/h6-7H,1H2,2-4H3 |
InChI Key |
YIJKAFLBFJLEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



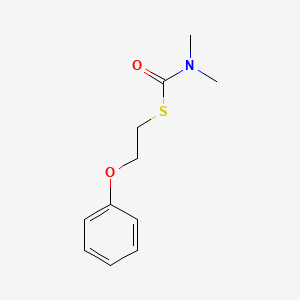
![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
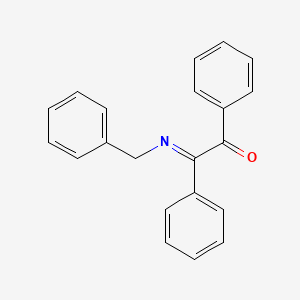
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)

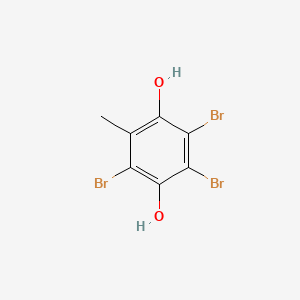
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
